molecular formula C17H21N3O2S B6972683 2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide

2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide

Cat. No.: B6972683
M. Wt: 331.4 g/mol
InChI Key: IANQAVJMAXUPRO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dimethyl groups and a morpholinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Morpholine Group: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.

    Benzamide Formation: The final step involves the coupling of the thiazole-morpholine intermediate with 2,6-dimethylbenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The morpholine and thiazole rings are often involved in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-N-[(2-piperidin-4-yl-1,3-thiazol-5-yl)methyl]benzamide: Similar structure but with a piperidine ring instead of morpholine.

    2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-oxazol-5-yl)methyl]benzamide: Similar structure but with an oxazole ring instead of thiazole.

Uniqueness

2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and thiazole rings can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-4-3-5-13(2)15(12)16(21)18-10-14-11-19-17(23-14)20-6-8-22-9-7-20/h3-5,11H,6-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQAVJMAXUPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NCC2=CN=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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